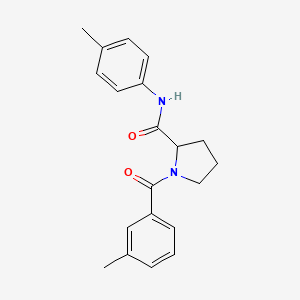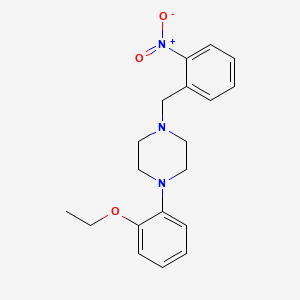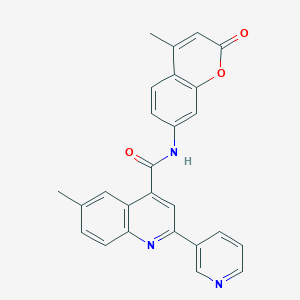![molecular formula C18H20N2O3 B6092059 2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as MOPF, and it has been synthesized using various methods.
Mechanism of Action
MOPF's mechanism of action involves the inhibition of AChE and BChE enzymes, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and memory. MOPF has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biochemical and Physiological Effects:
MOPF has been shown to have various biochemical and physiological effects, including inhibition of AChE and BChE enzymes, inhibition of COX enzymes, anti-inflammatory effects, and analgesic effects. MOPF has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
MOPF has advantages and limitations for lab experiments. One advantage is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another advantage is its ability to inhibit AChE and BChE enzymes, which can improve cognitive function. However, one limitation is the lack of studies on its toxicity and safety. Another limitation is the need for further research to determine its efficacy in treating neurodegenerative diseases.
Future Directions
There are several future directions for MOPF research. One direction is to investigate its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to study its toxicity and safety in animal models. Additionally, further research is needed to determine its efficacy in treating neurodegenerative diseases and its potential use as a therapeutic agent.
Synthesis Methods
MOPF can be synthesized using different methods, including the reaction of N-(2-phenylethyl)pyrrolidine-3-carboxylic acid with 2-methyl-3-furoic acid chloride. Another method involves the reaction of N-(2-phenylethyl)pyrrolidine-3-carboxylic acid with 2-methyl-3-furoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Scientific Research Applications
MOPF has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MOPF has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Properties
IUPAC Name |
2-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-16(8-10-23-13)18(22)19-15-11-17(21)20(12-15)9-7-14-5-3-2-4-6-14/h2-6,8,10,15H,7,9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSYOCJDOOFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![2-[1-cyclohexyl-4-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B6091989.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B6091999.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092009.png)
![2-[(2-chlorobenzyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6092010.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6092021.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)

![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
